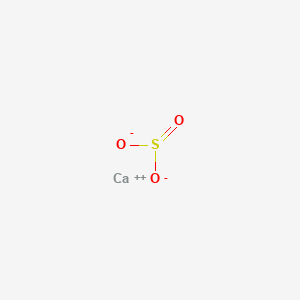
Calcium sulfite
Cat. No. B084615
Key on ui cas rn:
10257-55-3
M. Wt: 120.14 g/mol
InChI Key: GBAOBIBJACZTNA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US05817283
Procedure details


In a second embodiment of the present process, the gaseous stream is substantially completely saturated with water by addition of water thereto and the dry calcium hydroxide is added to the saturated gaseous stream which reacts with sulfur dioxide to form calcium sulfite or calcium sulfate. The gaseous stream is then exposed to a coronal discharge to form nitric acid from the nitrogen oxides. Further dry calcium hydroxide is then added to the gaseous stream which reacts with the nitric acid to form calcium nitrate. The calcium sulfite or calcium sulfate, calcium nitrate and residual calcium hydroxide, all in dry solid form, are separated from the gaseous stream and the gaseous stream discharged to the atmosphere. The dry solids are preferably separated in a baghouse filter unit and a portion of separated dry residual calcium hydroxide may be returned to the system for use in removal of sulfur dioxide and/or nitric acid from further gaseous stream.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Ca+2:2].[OH-:3].[S:4](=[O:6])=[O:5]>O>[S:4]([O-:1])([O-:6])=[O:5].[Ca+2:2].[S:4]([O-:3])([O-:1])(=[O:6])=[O:5].[Ca+2:2] |f:0.1.2,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Ca+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05817283
Procedure details


In a second embodiment of the present process, the gaseous stream is substantially completely saturated with water by addition of water thereto and the dry calcium hydroxide is added to the saturated gaseous stream which reacts with sulfur dioxide to form calcium sulfite or calcium sulfate. The gaseous stream is then exposed to a coronal discharge to form nitric acid from the nitrogen oxides. Further dry calcium hydroxide is then added to the gaseous stream which reacts with the nitric acid to form calcium nitrate. The calcium sulfite or calcium sulfate, calcium nitrate and residual calcium hydroxide, all in dry solid form, are separated from the gaseous stream and the gaseous stream discharged to the atmosphere. The dry solids are preferably separated in a baghouse filter unit and a portion of separated dry residual calcium hydroxide may be returned to the system for use in removal of sulfur dioxide and/or nitric acid from further gaseous stream.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Ca+2:2].[OH-:3].[S:4](=[O:6])=[O:5]>O>[S:4]([O-:1])([O-:6])=[O:5].[Ca+2:2].[S:4]([O-:3])([O-:1])(=[O:6])=[O:5].[Ca+2:2] |f:0.1.2,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Ca+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
